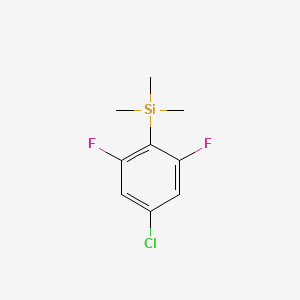

(4-Chloro-2,6-difluorophenyl)trimethylsilane

Description

Properties

Molecular Formula |

C9H11ClF2Si |

|---|---|

Molecular Weight |

220.72 g/mol |

IUPAC Name |

(4-chloro-2,6-difluorophenyl)-trimethylsilane |

InChI |

InChI=1S/C9H11ClF2Si/c1-13(2,3)9-7(11)4-6(10)5-8(9)12/h4-5H,1-3H3 |

InChI Key |

ZYXXBQAFWNPMGX-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)C1=C(C=C(C=C1F)Cl)F |

Origin of Product |

United States |

Preparation Methods

Method A: Sequential Halogenation Followed by Silylation

This method involves initial selective halogenation of phenyl precursors, followed by silylation:

| Step | Reaction | Reagents | Conditions | Notes |

|---|---|---|---|---|

| 1 | Chlorination of phenyl precursor | Cl₂, FeCl₃ or AlCl₃ | Catalytic, reflux | Achieves selective chlorination at para or ortho positions |

| 2 | Fluorination | Selective fluorinating agents (e.g., Selectfluor, NFSI) | Mild conditions | Introduces fluorine atoms at 2- and 6-positions |

| 3 | Silylation | Trimethylchlorosilane (TMSCl), base (e.g., pyridine) | Reflux | Attaches trimethylsilyl group to the aromatic ring |

Note: The exact regioselectivity depends on the reaction conditions and the nature of the starting aromatic compound.

Method B: Direct Aromatic Substitution with Organosilicon Reagents

In some cases, the aromatic ring is first halogenated, then directly reacted with a silicon reagent:

| Step | Reaction | Reagents | Conditions | Notes |

|---|---|---|---|---|

| 1 | Halogenation | Cl₂, fluorinating agents | Controlled temperature | Ensures selective placement of halogens |

| 2 | Silylation | Hexamethyldisilazane (HMDS) or chlorosilanes | Catalytic or thermal | Forms the silicon-aryl bond |

Advantage: This method allows for more direct control over the silicon attachment.

Notable Experimental Details and Data

- Reaction Conditions: Typically, reactions are performed under inert atmospheres (nitrogen or argon) to prevent side reactions.

- Catalysts: Lewis acids such as FeCl₃, AlCl₃, or transition metal catalysts facilitate halogenation.

- Temperature: Reactions are often conducted at room temperature to moderate reaction rates, with some steps requiring reflux conditions.

- Purification: Column chromatography and recrystallization are used to isolate pure product.

Data Table: Summary of Synthesis Conditions

| Step | Reagents | Catalyst | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Chlorination | Cl₂ | FeCl₃ | Reflux | 70-85 | Regioselectivity critical |

| Fluorination | NFSI or Selectfluor | - | Room temp | 60-75 | Controlled fluorination at desired positions |

| Silylation | TMSCl | Pyridine | Reflux | 80-90 | Final step to attach trimethylsilyl group |

Research Findings and Considerations

- Selectivity: Achieving regioselectivity in halogenation is crucial. Electron-withdrawing groups like fluorine influence the reactivity and position of subsequent substitutions.

- Reaction Optimization: Temperature, solvent choice, and catalyst loading significantly impact yield and purity.

- Alternative Routes: Recent advances include the use of directed ortho-lithiation followed by silylation, providing high regioselectivity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The chlorine atom at the para position undergoes nucleophilic substitution under basic conditions. This reaction is facilitated by the electron-withdrawing effects of fluorine atoms, which activate the aromatic ring toward nucleophilic attack.

Example Reaction:

Reaction with sodium methoxide (NaOMe) in tetrahydrofuran (THF) yields (4-methoxy-2,6-difluorophenyl)trimethylsilane. The trimethylsilyl group enhances stability during the reaction by donating electron density through σ–π conjugation.

Mechanism:

-

Deprotonation of the nucleophile (e.g., methoxide).

-

Attack on the electrophilic carbon adjacent to chlorine, forming a Meisenheimer complex.

-

Elimination of chloride to restore aromaticity.

Friedel-Crafts Alkylation/Acylation

The compound participates in Friedel-Crafts reactions as an electrophilic aromatic substitution (EAS) substrate. The trimethylsilyl group acts as a weakly directing group, while fluorine atoms deactivate the ring, limiting reactivity to strongly activating electrophiles.

Example Reaction:

In dichloromethane (DCM) with AlCl₃ as a catalyst, alkylation with tert-butyl chloride occurs preferentially at the meta position relative to the silyl group.

Key Factors:

-

Solvent: Polar aprotic solvents (e.g., DCM) optimize electrophile generation.

-

Temperature: Reactions typically proceed at 0–25°C to minimize side products.

Cross-Coupling Reactions

The chlorine substituent enables participation in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, to form biaryl structures.

Example Protocol:

| Component | Details |

|---|---|

| Catalyst | Pd(PPh₃)₄ (1 mol%) |

| Base | K₂CO₃ |

| Solvent | Dioxane/H₂O (3:1) |

| Reaction Time | 12–24 hours at 80°C |

| Product | Biaryl derivatives with retained silyl group |

Silyl Group Functionalization

The trimethylsilyl moiety can be cleaved under mild acidic or basic conditions, enabling downstream modifications.

Cleavage Conditions:

-

Acidic: HCl (1M) in THF at 25°C removes the silyl group, yielding 4-chloro-2,6-difluorophenol.

-

Basic: Tetrabutylammonium fluoride (TBAF) in THF quantitatively cleaves the Si–C bond at 0°C.

Applications:

-

Generation of phenolic intermediates for pharmaceutical synthesis.

-

Surface functionalization in material science.

Halogen Exchange Reactions

Fluorine atoms can be replaced via halogen-exchange processes under radical or ionic conditions.

Notable Example:

Reaction with KF in the presence of Cu(I) catalysts at 120°C replaces chlorine with fluorine, forming (2,4,6-trifluorophenyl)trimethylsilane. This reaction is critical for accessing perfluorinated aromatic systems.

Stability and Side Reactions

-

Hydrolysis: The silyl group is stable to aqueous bases but hydrolyzes slowly in acidic media.

-

Thermal Decomposition: Above 200°C, desilylation and defluorination occur, forming charred residues.

Research Implications

The compound’s versatility is leveraged in:

-

Medicinal Chemistry: Synthesis of fluorinated drug candidates with enhanced bioavailability.

-

Materials Science: Development of silicone-based polymers with tailored electronic properties.

Reaction pathways are continually optimized for scalability and selectivity, as evidenced by industrial patents . Future studies aim to explore photocatalytic applications and asymmetric functionalization.

Scientific Research Applications

(4-Chloro-2,6-difluorophenyl)trimethylsilane has several scientific research applications, including:

Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds and as a reagent in various organic transformations.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential use in drug development and as a building block for pharmaceuticals.

Industry: It is utilized in the production of specialty chemicals, materials science, and as a component in certain industrial processes.

Mechanism of Action

The mechanism by which (4-Chloro-2,6-difluorophenyl)trimethylsilane exerts its effects involves interactions with various molecular targets. The trimethylsilyl group can act as a protecting group in organic synthesis, temporarily masking reactive sites on molecules. Additionally, the phenyl ring’s substituents (chlorine and fluorine) can influence the compound’s reactivity and interactions with other molecules through electronic effects.

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Key Observations :

- Substituent Positioning : The position of chlorine significantly influences reactivity. For example, (3-Chloro-2,6-difluorophenyl)trimethylsilane undergoes acylation at position 5 of the aromatic ring due to steric and electronic effects, whereas the para-chloro isomer (C4) may exhibit distinct regioselectivity .

- Electronic Effects : Fluorine atoms at C2 and C6 enhance the electron-withdrawing character of the ring, stabilizing intermediates in metalation reactions. This is critical in reactions involving lithium-based reagents (e.g., LIS) .

Acylation Reactions

- (3-Chloro-2,6-difluorophenyl)trimethylsilane: Acylated selectively at position 5 to yield 1-(3-chloro-2,6-difluorophenyl)ethanone, demonstrating the directing role of the trimethylsilyl group and halogen substituents .

- (5-Chloro-2-fluorophenyl)trimethylsilane : Reacts with lithium diisopropylamide (LIS) in THF to generate aryllithium intermediates, which undergo carboxylation to form benzoic acid derivatives. The presence of chlorine at C5 reduces steric hindrance compared to C4-substituted analogs, enhancing reaction rates .

Metalation and Cross-Coupling

- Trimethylsilyl vs. Boronic Acid Groups : (4-Chloro-2,6-difluorophenyl)boronic acid (CAS: 925911-61-1) participates in Suzuki-Miyaura couplings, leveraging the boronic acid moiety for C–C bond formation. In contrast, trimethylsilyl derivatives are more commonly used in directed ortho-metalation (DoM) strategies .

Analytical and Industrial Relevance

- Similar principles may apply to characterizing this compound .

Biological Activity

(4-Chloro-2,6-difluorophenyl)trimethylsilane is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly as an orexin receptor antagonist. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and implications for therapeutic applications.

Overview of Orexin Receptors

Orexin receptors (OX1R and OX2R) are G-protein coupled receptors involved in regulating various physiological processes, including sleep-wake cycles, appetite control, and energy homeostasis. The orexin system has been implicated in several pathologies, including insomnia, obesity, and neurodegenerative diseases such as Alzheimer's disease. Antagonists of orexin receptors have shown promise in addressing these conditions by modulating the orexin signaling pathway .

Pharmacological Properties

The compound this compound has been identified as a novel orexin receptor antagonist. Research indicates that it may be effective in treating disorders linked to orexin dysfunction:

- Sleep Disorders : Clinical studies have demonstrated that orexin receptor antagonists can promote sleep and improve sleep efficiency in patients with insomnia. For example, MK-6096, a related compound, has shown efficacy in increasing sleep duration and reducing wakefulness after sleep onset .

- Appetite Regulation : Orexin peptides stimulate food consumption; thus, antagonists like this compound may reduce food intake and assist in weight management strategies .

- Neurodegenerative Diseases : Evidence suggests that orexin receptor antagonism may reduce beta-amyloid levels associated with Alzheimer's disease. This indicates potential therapeutic applications for cognitive dysfunctions related to neurodegeneration .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural characteristics:

- Fluorination Effects : The presence of fluorine atoms in the phenyl ring enhances the compound's lipophilicity and receptor binding affinity. Studies have shown that fluorinated compounds often exhibit improved pharmacokinetic profiles compared to their non-fluorinated counterparts .

- Trimethylsilane Group : The trimethylsilane moiety contributes to the compound's stability and solubility in organic solvents, facilitating its application in biological assays.

Case Studies and Experimental Findings

Several studies have been conducted to evaluate the biological activity of this compound:

-

Efficacy in Animal Models : In preclinical studies involving rodent models of insomnia and anxiety, compounds similar to this compound demonstrated significant reductions in wakefulness and anxiety-like behaviors .

Study Model Dose (mg/kg) Effect 1 Rodent Insomnia 10 Reduced wakefulness 2 Anxiety Model 5 Decreased anxiety-like behavior - Cytotoxicity Assessments : Evaluations using MTT assays on various cancer cell lines indicated that derivatives of this compound exhibit low cytotoxicity at therapeutic concentrations, suggesting a favorable safety profile for further development .

Q & A

Q. What are the recommended methods for synthesizing (4-Chloro-2,6-difluorophenyl)trimethylsilane in laboratory settings?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions under anhydrous conditions. For example, trimethylsilyl chloride can react with a fluorinated aryl lithium intermediate in tetrahydrofuran (THF) at room temperature, followed by quenching with a proton source. Reaction progress should be monitored via thin-layer chromatography (TLC) to confirm product formation. Purification is achieved using column chromatography with silica gel and non-polar solvents (e.g., hexane/ethyl acetate mixtures) .

Q. How can researchers ensure the purity and structural integrity of this compound post-synthesis?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm substituent positions and integration ratios. For fluorinated analogs, NMR is critical to verify fluorine substitution patterns .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC-UV with a C18 column (e.g., acetonitrile/water mobile phase) to assess purity. If residual oxidizing agents (e.g., chlorine species) are suspected, pre-treatment with ascorbic acid can prevent analyte degradation during analysis .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Use inert atmosphere techniques (e.g., Schlenk line) to prevent hydrolysis of the trimethylsilyl group.

- Store the compound at 0–6°C in airtight containers to minimize volatility and decomposition .

- Conduct reactions in fume hoods with personal protective equipment (PPE), including nitrile gloves and safety goggles, due to potential irritant properties of aryl silanes .

Advanced Research Questions

Q. How do substituent positions (chloro and fluoro) influence the reactivity of this compound in ortho-lithiation reactions?

- Methodological Answer : The electron-withdrawing effects of fluorine and chlorine substituents enhance the acidity of ortho-hydrogens, facilitating lithiation. Experimental validation involves:

- Using lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) as metallation reagents in THF at −78°C.

- Quenching the lithiated intermediate with electrophiles (e.g., CO, aldehydes) followed by GC-MS or NMR analysis to track regioselectivity .

Q. What methodological approaches resolve contradictions in reported reaction rates or mechanisms involving this compound?

- Methodological Answer :

- Iterative Cross-Validation : Combine kinetic studies (e.g., variable-temperature NMR) with computational modeling (DFT calculations) to reconcile discrepancies in activation energies or intermediate stability .

- Multi-Technique Analysis : Compare data from GC, HPLC, and mass spectrometry to identify side products or competing pathways. For example, residual hypochlorite in reactions may alter product ratios, requiring ascorbic acid quenching for accurate rate measurements .

Q. How can researchers optimize reaction conditions to minimize byproduct formation during derivatization of this compound?

- Methodological Answer :

- Quenching Protocols : Introduce reducing agents (e.g., ascorbic acid) post-reaction to neutralize residual oxidizing species (e.g., ClO) that could degrade the product .

- Solvent Screening : Test polar aprotic solvents (e.g., DMF, THF) to stabilize reactive intermediates. For example, THF enhances lithiation efficiency due to its Lewis basicity .

Q. What experimental designs are recommended for studying the thermolytic stability of this compound?

- Methodological Answer :

- Controlled Thermolysis : Conduct pyrolysis in a tubular reactor at 500–1000 K under inert gas flow. Monitor decomposition products via online GC-MS .

- Kinetic Modeling : Use Arrhenius plots to determine activation energies for Si–C bond cleavage. Compare with computational predictions (e.g., Gaussian software) to validate mechanisms .

Q. How can substituent effects be quantitatively analyzed to predict the compound’s behavior in cross-coupling reactions?

- Methodological Answer :

- Hammett Plot Analysis : Correlate reaction rates with substituent σ values for chlorine and fluorine to assess electronic contributions.

- Competition Experiments : Compare relative reactivity with analogs like (5-Bromo-2-fluorophenyl)trimethylsilane in Suzuki-Miyaura couplings using Pd catalysts. Analyze yields and regioselectivity via NMR .

Notes on Data Contradictions and Validation

- Discrepancies in reported reaction rates may arise from differences in quenching protocols or solvent purity. Always validate methods with internal standards (e.g., deuterated analogs) .

- Thermolytic studies require strict temperature control; small deviations can shift reaction pathways from chain to non-chain mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.